molecular formula C18H21N7O3S B2920332 3-(4-((2-phenoxyethyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine CAS No. 2034384-26-2

3-(4-((2-phenoxyethyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine

Cat. No. B2920332
CAS RN: 2034384-26-2
M. Wt: 415.47
InChI Key: HDLPGMZJLPGWJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-((2-phenoxyethyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C18H21N7O3S and its molecular weight is 415.47. The purity is usually 95%.
BenchChem offers high-quality 3-(4-((2-phenoxyethyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-((2-phenoxyethyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Triazole derivatives have been designed, synthesized, and evaluated for their anticancer activity. They are explored for their potential to inhibit cancer cell growth and could be used in the development of new anticancer drugs .

Cytotoxic Activity

Substituted triazole derivatives have been screened for their in vitro cytotoxic activity against various cancer cell lines. This suggests their potential use in cancer therapy research .

Pharmacological Activities

Triazoles are known for a wide range of pharmacological activities. They have been analyzed for their synthesis and pharmacological activities, which include antifungal, antibacterial, antiviral, anti-inflammatory, analgesic, antitubercular, and antidiabetic activities .

properties

IUPAC Name

3-[4-(2-phenoxyethylsulfonyl)piperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O3S/c26-29(27,13-12-28-16-4-2-1-3-5-16)24-10-8-23(9-11-24)17-6-7-18(22-21-17)25-15-19-14-20-25/h1-7,14-15H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLPGMZJLPGWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)S(=O)(=O)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-((2-phenoxyethyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine

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